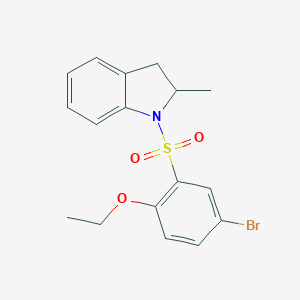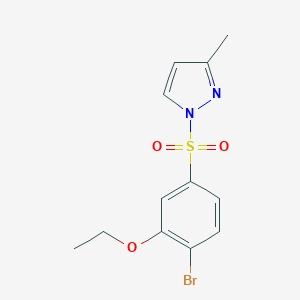
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole is a compound that belongs to the class of sulfonamides. It is characterized by the presence of a pyrazole ring substituted with a bromoethoxyphenyl group and a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole typically involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 3-methylpyrazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typically used.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonamide-based inhibitors.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the bromoethoxyphenyl group can enhance the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole: Similar structure but with an additional methyl group on the pyrazole ring.
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpiperidine: Similar structure but with a piperidine ring instead of a pyrazole ring.
Uniqueness
1-(4-Bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromoethoxyphenyl and sulfonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-3-18-12-8-10(4-5-11(12)13)19(16,17)15-7-6-9(2)14-15/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSJLIUEFYHEJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CC(=N2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
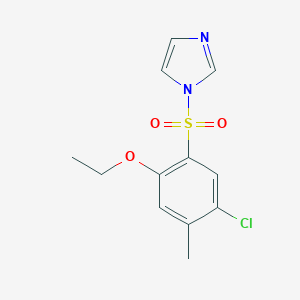
![Ethyl 1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B486640.png)
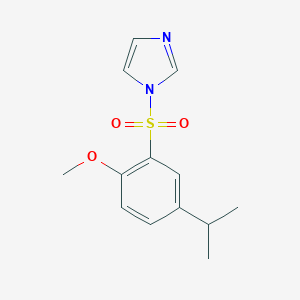
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B486645.png)

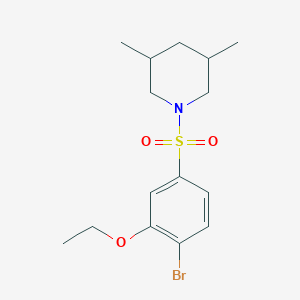
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine](/img/structure/B486657.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B486661.png)
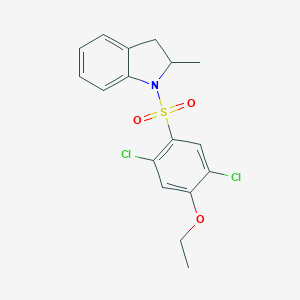
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B486666.png)
![1-{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}-2-methylindoline](/img/structure/B486667.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B486668.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B486670.png)
